molecular formula C8H13BrN4O B13342092 2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide

2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide

Cat. No.: B13342092
M. Wt: 261.12 g/mol
InChI Key: BLWMUKZTFOMOQL-UHFFFAOYSA-N
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Description

2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Bromination: The pyrazole ring can be brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Amination: The brominated pyrazole can be converted to the amino derivative by reaction with ammonia or an amine.

    Acylation: The amino group can be acylated with an appropriate acylating agent, such as an acyl chloride or anhydride, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve the use of continuous flow reactors and other advanced techniques to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding reduced forms, such as amines or alcohols.

    Substitution: The bromine atom in the pyrazole ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving pyrazole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide would depend on its specific biological activity. Generally, pyrazole derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide: Similar structure with a chlorine atom instead of bromine.

    2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide may confer unique reactivity and biological activity compared to its analogs. Bromine can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties.

Properties

Molecular Formula

C8H13BrN4O

Molecular Weight

261.12 g/mol

IUPAC Name

2-(3-amino-4-bromopyrazol-1-yl)-N-propan-2-ylacetamide

InChI

InChI=1S/C8H13BrN4O/c1-5(2)11-7(14)4-13-3-6(9)8(10)12-13/h3,5H,4H2,1-2H3,(H2,10,12)(H,11,14)

InChI Key

BLWMUKZTFOMOQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CN1C=C(C(=N1)N)Br

Origin of Product

United States

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